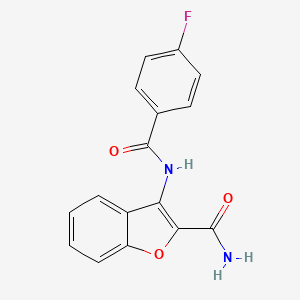

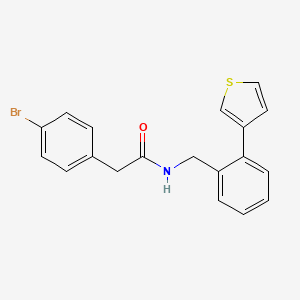

3-(4-Fluorobenzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

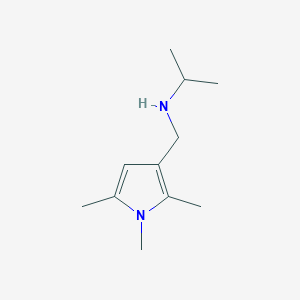

3-(4-Fluorobenzamido)benzofuran-2-carboxamide is a synthetic compound. It is a derivative of benzofuran, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds have unique therapeutic potentials and are involved in various clinical drugs . They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular formula of 3-(4-Fluorobenzamido)benzofuran-2-carboxamide is C16H11FN2O3. The benzofuran moiety is the main component of this compound . Benzofuran is a heterocyclic compound that is composed of fused benzene and furan rings .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are complex and varied. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

A study focused on synthesizing novel coumarin-3-carboxamide derivatives, including 4-fluoro and 2,5-difluoro benzamide derivatives, revealed their potential in inhibiting cancer cell growth. The 4-fluorobenzamide derivative showed significant potency against HepG2 and HeLa cancer cell lines, with low cytotoxicity against normal cell lines. This suggests a potential application in anticancer therapy (Phutdhawong et al., 2021).

Structural and Vibrational Properties

Research on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea provided insights into the crystal structure and vibrational properties of compounds with benzamide moieties. This information is valuable for understanding the behavior of such compounds in different environments, which is crucial for their application in various scientific fields (Saeed et al., 2010).

Cytotoxic Effects in Cancer Research

N-(Ferrocenylmethyl)benzene-carboxamide derivatives were synthesized and studied for their cytotoxic effects on breast cancer cell lines. This research highlights the potential use of benzamide derivatives in cancer treatment, particularly for their targeted cytotoxicity (Kelly et al., 2007).

Histone Deacetylase Inhibition

Benzamide derivatives, such as MS-27-275, have been investigated for their ability to inhibit histone deacetylase, demonstrating significant antitumor efficacy in various tumor cell lines and in vivo models. This suggests a potential application in developing novel chemotherapeutic strategies (Saito et al., 1999).

Antifungal Potential

A study on benzofuran-1,2,3-triazole hybrids, including a compound with a 4-fluorobenzamido moiety, showed significant antifungal activity against certain rot fungi. This indicates a potential application of these compounds as fungicidal preservatives (Abedinifar et al., 2020).

Imaging Applications in Oncology

Research involving fluorine-containing benzamide analogs developed for PET imaging of sigma-2 receptor status in solid tumors highlights the diagnostic applications of benzamide derivatives in oncology (Tu et al., 2007).

Zukünftige Richtungen

Benzofuran compounds, including 3-(4-Fluorobenzamido)benzofuran-2-carboxamide, have unique therapeutic potentials and are involved in various clinical drugs . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering . Many of the described benzofurans are promising candidates for development as anticancer agents .

Eigenschaften

IUPAC Name |

3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3/c17-10-7-5-9(6-8-10)16(21)19-13-11-3-1-2-4-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKPTNGJUYNFIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorobenzamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2829445.png)

![Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2829450.png)

![(E)-1-(4-methylbenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2829456.png)

![N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide](/img/structure/B2829464.png)